6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine
Overview
Description
6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine is a compound of significant interest in the field of medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of tyrosine kinase inhibitors, such as nilotinib and imatinib . These inhibitors are crucial in the treatment of certain types of cancer, including chronic myeloid leukemia and gastrointestinal stromal tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine involves several key steps. One common method includes the use of a Curtius rearrangement, which is a chemical reaction that transforms an acyl azide into an isocyanate, followed by hydrolysis to form an amine . The reaction conditions typically involve the use of solvents such as methanol and diethyl ether, and the process may require temperature control to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and scalability of the production, ensuring a consistent supply of the compound for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, stannous chloride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, reduction may produce amines, and substitution reactions may result in halogenated derivatives .
Scientific Research Applications
6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine involves its role as an intermediate in the synthesis of tyrosine kinase inhibitors. These inhibitors work by blocking the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . By inhibiting these enzymes, the compound helps to prevent the uncontrolled proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of both imatinib and nilotinib . This versatility makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-methyl-3-N-(4-pyridin-2-ylpyrimidin-2-yl)benzene-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-11-5-6-12(17)10-15(11)21-16-19-9-7-14(20-16)13-4-2-3-8-18-13/h2-10H,17H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCIAICHVUQCPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431102 | |
Record name | 1,3-BENZENEDIAMINE, 4-METHYL-N3-[4-(2-PYRIDINYL)-2-PYRIMIDINYL]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475587-24-7 | |
Record name | 1,3-BENZENEDIAMINE, 4-METHYL-N3-[4-(2-PYRIDINYL)-2-PYRIMIDINYL]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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